Micronomicin

Übersicht

Beschreibung

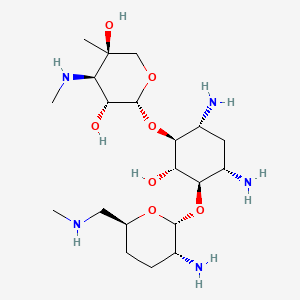

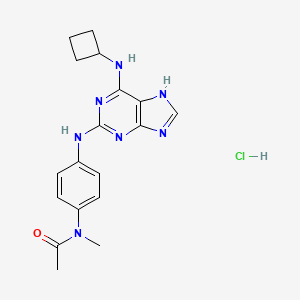

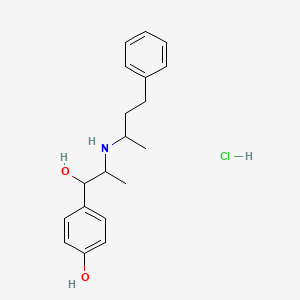

Micronomicin is an aminoglycoside antibiotic marketed in Japan under the brand names Sagamicin and Luxomicina . It is a small molecule with a chemical formula of C20H41N5O7 .

Molecular Structure Analysis

Micronomicin has a molecular weight of 463.576 g/mol and a monoisotopic mass of 463.30059868 Da . Its molecular formula is C20H41N5O7 . The structure of Micronomicin is complex, with multiple functional groups and stereocenters .Physical And Chemical Properties Analysis

Micronomicin has a chemical formula of C20H41N5O7 and an average molecular weight of 463.576 . More specific physical and chemical properties such as solubility, melting point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Spectrum

Micronomicin exhibits a broad antibacterial spectrum, effective against both Gram-positive and Gram-negative bacteria . It has shown activity against pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli, and Streptococcus pneumoniae. However, its efficacy against anaerobic bacteria and some hemolytic streptococci is weaker .

Ophthalmic Use

As an aminoglycoside antibiotic, Micronomicin is utilized for treating eye infections. Its potent antibacterial properties make it suitable for use in ophthalmic preparations to combat ocular bacterial infections .

Interaction with Neuromuscular Blocking Agents

Micronomicin may interact with neuromuscular blocking agents, such as DaxibotulinumtoxinA, potentially increasing their neuromuscular blocking activities. This interaction is significant in clinical settings where muscle relaxation is required .

Risk of Methemoglobinemia

When combined with certain medications like Diphenhydramine, Micronomicin can increase the risk or severity of methemoglobinemia, a condition where hemoglobin is modified, reducing its oxygen-carrying capacity .

Safety and Hazards

Micronomicin should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Micronomicin, also known as Gentamicin C2b, is an aminoglycoside antibiotic . Here is a detailed overview of its mechanism of action:

Target of Action

Micronomicin primarily targets the ribosomes of non-resistant cells . Ribosomes are essential for protein synthesis in all living cells, and by targeting them, Micronomicin can inhibit the production of essential proteins .

Mode of Action

Micronomicin binds to the ribosomes of non-resistant cells . This binding causes mistranscription of mRNA, which fatally inhibits the production of essential proteins . This inhibition of protein synthesis leads to cell death, making Micronomicin an effective antibiotic .

Biochemical Pathways

It is known that the drug’s interaction with ribosomes disrupts protein synthesis, which is a critical process in many biochemical pathways .

Result of Action

The primary result of Micronomicin’s action is the death of bacterial cells due to the inhibition of protein synthesis . This makes it effective against a variety of gram-negative and gram-positive bacteria .

Action Environment

The efficacy and stability of Micronomicin can be influenced by various environmental factors. For example, the presence of other medications can impact its effectiveness. For instance, Micronomicin may increase the neuromuscular blocking activities of certain drugs . .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYGXMICFMACRA-XHEDQWPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66803-19-8 (unspecified sulfate) | |

| Record name | Micronomicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401023736 | |

| Record name | Micronomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Micronomicin | |

CAS RN |

52093-21-7 | |

| Record name | Micronomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52093-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micronomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micronomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MICRONOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Micronomicin within bacterial cells?

A1: Micronomicin exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial cell death. [, ]

Q2: How does Micronomicin's binding to ribosomes differ from other aminoglycosides?

A2: While Micronomicin shares the 30S ribosomal subunit as its target with other aminoglycosides, subtle differences in its structure may influence its binding affinity and spectrum of activity. [, ] Research has shown it to be particularly potent against certain gentamicin-resistant strains, suggesting a unique interaction. []

Q3: What is the molecular formula and weight of Micronomicin?

A3: Micronomicin has the molecular formula C21H43N7O7 and a molecular weight of 501.6 g/mol. [, ]

Q4: Are there specific spectroscopic techniques used to characterize Micronomicin?

A4: Yes, researchers utilize various spectroscopic methods like HPLC-ESI-IT-MSn to analyze Micronomicin and its related substances. [] This technique helps in identifying and quantifying different components in Micronomicin samples.

Q5: Does Micronomicin possess any catalytic properties?

A6: Micronomicin is not known to possess catalytic properties. Its primary mode of action relies on binding and inhibiting ribosomal function rather than catalyzing specific chemical reactions. []

Q6: Have computational methods been used in Micronomicin research?

A7: Yes, computational tools like MULTI, a non-linear least-squares regression program, have been employed to analyze Micronomicin pharmacokinetics in humans. [] These models help researchers understand the drug's behavior within the body.

Q7: How do structural modifications to Micronomicin impact its activity?

A8: Micronomicin's structure closely resembles other aminoglycosides like Gentamicin C1a. [] Research suggests that even slight modifications, like methylation at the 6'-N position, can influence its activity and resistance profile. []

Q8: What are the challenges in formulating Micronomicin for clinical use?

A9: As with many aminoglycosides, maintaining Micronomicin's stability in various formulations poses a challenge. Researchers are exploring strategies to improve its stability and solubility to enhance its bioavailability and efficacy. []

Q9: How is Micronomicin absorbed and distributed in the body?

A10: Research indicates that Micronomicin's pharmacokinetics can vary based on the route of administration. [] Intravenous administration results in different pharmacokinetic profiles compared to intramuscular injection. [, ]

Q10: What factors influence the elimination of Micronomicin?

A11: Like other aminoglycosides, Micronomicin elimination is primarily dependent on renal function. [] Studies have shown a correlation between the elimination constant of Micronomicin and creatinine clearance, indicating the importance of renal function in its clearance. []

Q11: Has the efficacy of Micronomicin been evaluated in animal models?

A12: Yes, various animal models, including mice infected with bacteria like Pseudomonas aeruginosa and Serratia marcescens, have been used to evaluate Micronomicin's therapeutic effectiveness. [] These studies help researchers understand its in vivo activity and potential for treating bacterial infections.

Q12: What do clinical trials reveal about Micronomicin's effectiveness?

A13: Clinical studies have demonstrated Micronomicin's efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and septicemia. [] Studies also highlight its potential for treating severe infections in patients with hematopoietic disorders. []

Q13: Are there known mechanisms of resistance to Micronomicin?

A14: Yes, bacterial resistance to aminoglycosides, including Micronomicin, can arise from enzymatic modification of the drug. [] Some bacteria possess enzymes that can inactivate Micronomicin, reducing its effectiveness. []

Q14: What are the potential toxicities associated with Micronomicin?

A16: As with other aminoglycosides, nephrotoxicity and ototoxicity are potential concerns with Micronomicin. [, ] Animal studies have been conducted to evaluate these toxicities and determine safe dosage regimens. [, ]

Q15: Are there strategies for improving Micronomicin delivery to specific sites?

A17: Research is exploring ways to enhance Micronomicin's delivery to target tissues, such as the gallbladder, where it can be effective against biliary tract infections. [] Targeted delivery approaches aim to maximize its therapeutic effects while minimizing potential toxicities. []

Q16: What analytical methods are employed to quantify Micronomicin?

A18: High-Performance Liquid Chromatography (HPLC) is a commonly used method for quantifying Micronomicin in various biological matrices like serum and urine. [] This technique allows researchers to accurately measure drug concentrations and study its pharmacokinetic properties. []

Q17: How is the sulfate content in Micronomicin Sulfate determined?

A19: Ion chromatography is a reliable method for analyzing the sulfate content in Micronomicin Sulfate. [] This technique provides accurate measurements, ensuring the quality control of the pharmaceutical formulation. [, ]

Q18: What resources are available for further research on Micronomicin?

A20: Ongoing research efforts benefit from various resources, including microbial strain collections, advanced analytical techniques, and computational modeling tools. These resources contribute to a deeper understanding of Micronomicin's properties, mechanisms, and potential applications. []

Q19: What are the key milestones in the discovery and development of Micronomicin?

A21: Micronomicin, discovered as a product of Micromonospora sagamiensis var. nonreducans, marked a significant step in aminoglycoside research. [] Further studies elucidating its structure, activity, and safety profile have established its role as a valuable antibiotic for treating various bacterial infections. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)

![N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1677053.png)

![(11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1677062.png)

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)